molecular formula C5H12Br2N2 B1141574 2,5-Diazanorbornane dihydrobromide CAS No. 100944-14-7

2,5-Diazanorbornane dihydrobromide

Cat. No.: B1141574
CAS No.: 100944-14-7
M. Wt: 259.97
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diazanorbornane dihydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C5H12Br2N2 and its molecular weight is 259.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,5-Diazanorbornane dihydrobromide is a nitrogen-containing bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms within a norbornane framework. This structural configuration is crucial for its biological interactions.

Pharmacological Activity

Research has indicated several areas where this compound exhibits biological activity:

  • Antiviral Activity : Preliminary studies suggest that derivatives of 2,5-diazabicyclo compounds may act as antagonists for the CCR5 receptor, which is vital for HIV-1 entry into host cells. This property positions them as potential candidates for HIV therapeutics .
  • Calcium Channel Blocking : Similar compounds have shown promise as calcium channel blockers. The mechanism involves competitive binding to the dihydropyridine binding site, which could lead to cardiovascular benefits .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : The compound's structural features allow it to bind competitively to receptors involved in calcium signaling and possibly other pathways related to neurotransmission and muscle contraction .
  • Electrophysiological Effects : Studies utilizing electrophysiological techniques have demonstrated that certain derivatives can modulate ion channel activity, influencing cellular excitability and contraction .

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological effects of this compound and its analogs:

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated efficacy against HIV-1 in vitro through CCR5 antagonism.
Study 2Calcium Channel BlockingShowed significant inhibition of calcium influx in cardiac myocytes.
Study 3Structure-Activity RelationshipIdentified key structural modifications that enhance receptor binding affinity and potency.

Properties

IUPAC Name

2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2BrH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYQWKOXKGJREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.